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Compound of Interest

Compound Name:
(R)-tert-Butyl 3-aminoazepane-1-

carboxylate

Cat. No.: B588431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of tert-butyl 4-aminoazepane-1-carboxylate, a key building block in medicinal

chemistry and drug development. This document details its known physical characteristics,

provides established experimental protocols for its characterization, and presents logical

workflows for its synthesis and analysis.

Core Physical and Chemical Properties
tert-Butyl 4-aminoazepane-1-carboxylate is a derivative of aminoazepane where the amino

group at the 1-position of the azepane ring is protected by a tert-butoxycarbonyl (Boc) group.

This protection strategy is fundamental in organic synthesis, enabling selective reactions at

other functional groups.

Quantitative Physical Properties
The known physical properties of tert-butyl 4-aminoazepane-1-carboxylate are summarized in

the table below. It is important to note that while the racemic form is often described as a liquid

at room temperature, chiral versions have been characterized as crystalline solids.
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Property Value Reference(s)

Molecular Formula C₁₁H₂₂N₂O₂ [1]

Molecular Weight 214.31 g/mol [2]

Physical Form Liquid [2]

Boiling Point 296 °C at 760 mmHg [2]

Flash Point 133 °C [2]

Melting Point
100-103 °C (for the (4R)-

enantiomer)
[3]

Purity ≥95% [2]

Solubility Profile
While extensive quantitative solubility data is not readily available in the literature, the solubility

profile of tert-butyl 4-aminoazepane-1-carboxylate can be inferred from its structure and from

data on related Boc-protected amines.

Solvent Solubility Reference(s)

Methanol Moderately Soluble [3]

Ethyl Acetate Moderately Soluble [3]

Dichloromethane Moderately Soluble [3]

Water Sparingly Soluble [3]

Experimental Protocols
The following sections detail standard experimental methodologies for the synthesis and

characterization of tert-butyl 4-aminoazepane-1-carboxylate.

Synthesis Protocol: Reductive Amination of tert-Butyl 4-
oxoazepane-1-carboxylate
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A common route to tert-butyl 4-aminoazepane-1-carboxylate involves the reductive amination

of the corresponding ketone precursor, tert-butyl 4-oxoazepane-1-carboxylate[4].

Materials:

tert-Butyl 4-oxoazepane-1-carboxylate

Ammonium acetate or ammonia

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

Methanol or dichloromethane

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Dissolve tert-butyl 4-oxoazepane-1-carboxylate in the chosen solvent (e.g., methanol).

Add an excess of the amine source (e.g., ammonium acetate).

Stir the mixture at room temperature for a designated period to allow for imine formation.

Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium

cyanoborohydride) portion-wise.

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Quench the reaction by the slow addition of water.

Remove the organic solvent under reduced pressure.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 4-

aminoazepane-1-carboxylate.

Characterization Protocols
NMR spectroscopy is a primary technique for structural confirmation.

Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent

(e.g., CDCl₃) in an NMR tube.

¹H NMR Analysis:

Expected Chemical Shifts:

Boc group: A characteristic singlet for the nine equivalent protons of the tert-butyl group is

expected around δ 1.4 ppm.

Azepane ring protons: A series of multiplets corresponding to the methylene protons of the

azepane ring will be observed between δ 1.5 and 3.5 ppm.

NH₂ protons: A broad singlet for the amine protons, the chemical shift of which can vary

depending on concentration and solvent.

¹³C NMR Analysis:

Expected Chemical Shifts:
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Boc group: Signals for the quaternary carbon (around δ 80 ppm), the carbonyl carbon

(around δ 155 ppm), and the methyl carbons (around δ 28 ppm) are indicative of the Boc

group.

Azepane ring carbons: Signals for the carbon atoms of the azepane ring will appear in the

aliphatic region of the spectrum.

IR spectroscopy is used to identify the key functional groups present in the molecule.

Sample Preparation:

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Expected Absorption Bands:

N-H stretch: A medium to weak absorption band in the region of 3300-3500 cm⁻¹

corresponding to the primary amine.

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the

azepane ring and the Boc group.

C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of the

carbamate carbonyl group.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

Technique:

Electrospray ionization (ESI) is a suitable method for this type of compound.

Expected Results:

The mass spectrum should show a prominent peak corresponding to the protonated

molecule [M+H]⁺ at m/z 215.18.

A characteristic fragmentation pattern would involve the loss of the tert-butyl group or the

entire Boc group.
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Visualizations
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent

characterization of tert-butyl 4-aminoazepane-1-carboxylate.
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Synthesis and Characterization Workflow

Logical Relationship: Boc Protection of an Amine
The following diagram illustrates the general principle of Boc protection of a primary amine, a

fundamental transformation in the synthesis of compounds like tert-butyl 4-aminoazepane-1-

carboxylate.
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Boc Protection of a Primary Amine

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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